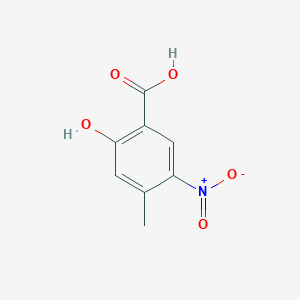

2-Hydroxy-4-methyl-5-nitrobenzoic acid

Description

2-Hydroxy-4-methyl-5-nitrobenzoic acid is a substituted benzoic acid derivative featuring a hydroxy group at position 2, a methyl group at position 4, and a nitro group at position 3. The compound’s structure suggests applications in pharmaceutical intermediates, organic synthesis, and material science, driven by the electronic effects of its substituents.

Properties

IUPAC Name |

2-hydroxy-4-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-4-2-7(10)5(8(11)12)3-6(4)9(13)14/h2-3,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFHHOYNTHKIJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-4-methyl-5-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-hydroxy-4-methylbenzoic acid. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Substitution: The hydroxyl group can participate in substitution reactions, such as the formation of ethers or esters.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Esterification: Alcohols (e.g., methanol), acid catalysts (e.g., sulfuric acid).

Substitution: Alkyl halides, base catalysts (e.g., sodium hydroxide).

Major Products Formed

Reduction: 2-Hydroxy-4-methyl-5-aminobenzoic acid.

Esterification: Methyl 2-hydroxy-4-methyl-5-nitrobenzoate.

Substitution: Various ethers and esters depending on the substituents used.

Scientific Research Applications

2-Hydroxy-4-methyl-5-nitrobenzoic acid has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-hydroxy-4-methyl-5-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Substituted benzoic acids exhibit diverse physicochemical and biological properties depending on the position and nature of functional groups. Below is a comparative analysis of 2-hydroxy-4-methyl-5-nitrobenzoic acid with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Observations:

Acidity : The nitro group (electron-withdrawing) in 2-hydroxy-4-nitrobenzoic acid lowers its pKa significantly compared to 4-hydroxybenzoic acid. The target compound’s 5-nitro group may confer similar acidity, though the methyl group (electron-donating) at position 4 could slightly counteract this effect .

Biological Activity: Nitro-substituted benzoic acids, such as 2-methylamino-5-nitrobenzoic acid (), are precursors for bioactive molecules (e.g., benzodiazepines), suggesting the target compound’s utility in medicinal chemistry.

Biological Activity

2-Hydroxy-4-methyl-5-nitrobenzoic acid (HMNBA) is an organic compound with the molecular formula C8H7NO5. It is a derivative of benzoic acid, characterized by the presence of hydroxyl, methyl, and nitro functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

The primary biological activity of HMNBA involves its inhibition of specific enzymes, notably the wild type-bovine low molecular weight protein tyrosine phosphatase. This inhibition is crucial as it can influence various cellular signaling pathways, potentially leading to therapeutic applications in treating diseases associated with dysregulated phosphatase activity.

Pharmacological Properties

- Antimicrobial Activity : HMNBA has been investigated for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is vital for conditions such as arthritis and other inflammatory diseases. Its mechanism may involve the modulation of inflammatory cytokines and pathways.

- Cellular Effects : HMNBA affects various cellular processes, including apoptosis and cell proliferation. Studies have demonstrated that it can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Biochemical Analysis

- Biochemical Properties : The nitro group in HMNBA plays a significant role in its biochemical interactions, contributing to its overall biological activity. The compound's ionization state can be influenced by environmental pH, affecting its absorption and distribution within biological systems.

- Dosage Effects : Research indicates that the effects of HMNBA vary significantly with dosage in animal models. Lower doses may exhibit different biological effects compared to higher doses, emphasizing the need for careful dosage considerations in therapeutic applications.

Case Studies

Several case studies have explored the biological activity of HMNBA:

- Antimicrobial Study : A study conducted on various bacterial strains showed that HMNBA inhibited growth effectively at concentrations as low as 50 µg/mL. The mechanism was attributed to disruption of bacterial cell wall synthesis and function.

- Anti-inflammatory Research : In a model of induced inflammation, administration of HMNBA resulted in a significant reduction of inflammatory markers such as TNF-alpha and IL-6. This suggests that HMNBA may serve as a potential therapeutic agent in managing inflammatory diseases.

- Cancer Cell Line Study : In vitro studies on human cancer cell lines demonstrated that HMNBA could induce apoptosis through caspase activation pathways, with IC50 values ranging from 20 to 30 µM depending on the cell line tested.

Tables Summarizing Biological Activities

| Biological Activity | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anti-inflammatory | Reduces cytokine levels in inflammation models | |

| Induction of Apoptosis | IC50 values between 20-30 µM in cancer cells |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.